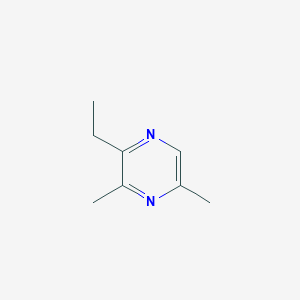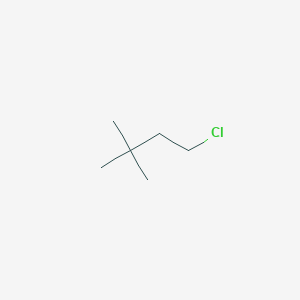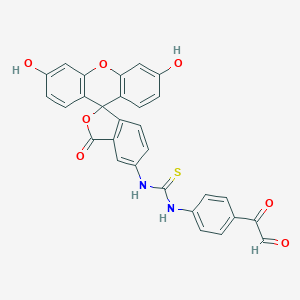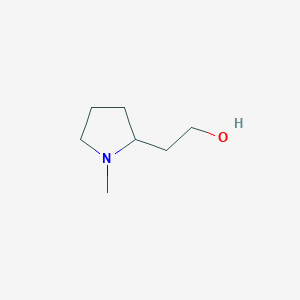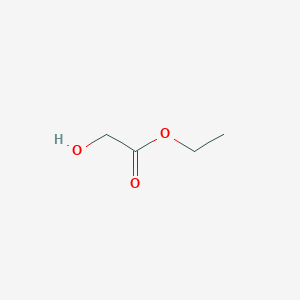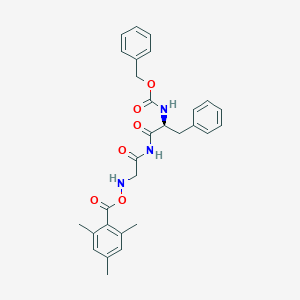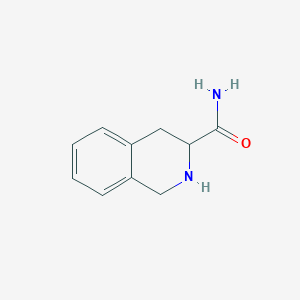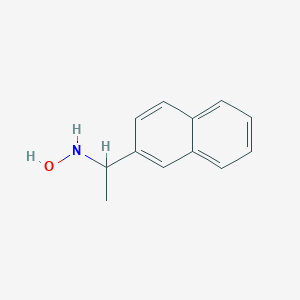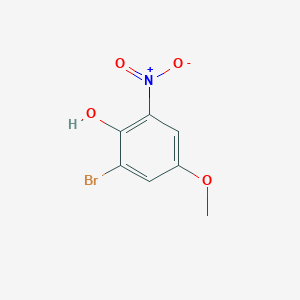
2-溴-4-甲氧基-6-硝基苯酚
概览
描述
2-Bromo-4-methoxy-6-nitrophenol is a compound that has been studied for various applications in chemistry. Its synthesis, molecular structure, chemical reactions, and properties are areas of interest in the field of organic chemistry.
Synthesis Analysis
2-Bromo-4-methoxy-6-nitrophenol can be synthesized from 2-methoxy-5-nitroaniline through a series of reactions including diazotization and the Sandmeyer reaction. This method provides a straightforward and efficient route for commercial production (Li Zi-ying, 2008).
Molecular Structure Analysis
The molecular structure and chemical activity of similar bromo-nitrophenol compounds have been studied using techniques such as spectroscopic analysis, X-ray diffraction, and Density Functional Theory (DFT). These studies help in understanding the geometry, molecular electrostatic potential, and various molecular interactions (Z. Demircioğlu et al., 2019).
Chemical Reactions and Properties
The chemical behavior of bromo-nitrophenol compounds includes reactions such as nucleophilic substitution and nitration. These reactions can be influenced by various factors like reactant ratio, temperature, and solvent type, leading to different products and yields (M. Guo, 2002).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structure of bromo-nitrophenol compounds are important for their practical applications and handling. These properties can be studied using techniques like infrared spectroscopy and melting point determination (T. Nozoe et al., 1979).
Chemical Properties Analysis
Chemical properties including reactivity, stability, and functional group behavior of 2-Bromo-4-methoxy-6-nitrophenol and related compounds are essential for understanding their potential applications and chemical synthesis pathways. Studies on these properties are conducted using various analytical and spectroscopic methods (Amélie Lauraguais et al., 2014).
科研应用
从2-溴-4-甲氧基-6-硝基苯酚合成的一种化合物,即(E)-4-溴-2-[(4-溴苯亚甲基)甲基]-6-乙氧基苯酚,显示出作为DNA结合剂的潜力。这可能对核酸合成和DNA修复产生影响 (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019)。
与2-溴-4-甲氧基-6-硝基苯酚相关的2-甲氧基-5-硝基苄溴化物被确定为一种有前景的环境敏感蛋白试剂。该化合物与其2-羟基对应物相比显示出不同的特异性和反应性,并为酶研究提供潜力 (Horton, Kelly, & Koshland, 1965)。
对2,6-二甲基-4-硝基苯酚进行硝化,这种化合物在结构上类似于2-溴-4-甲氧基-6-硝基苯酚,结果产生C2-对映体的羟基三硝基酮,而4-溴苯酚产生一系列化合物 (Hartshorn, Readman, Robinson, Vaughan, & Whyte, 1985)。
涉及2-溴-7-甲氧基环庚酮和邻氨基苯酚的反应产生2-溴-7-(邻-羟基苯胺基)环庚酮等化合物,显示了溴-甲氧基-硝基苯酚衍生物在有机合成中的反应性 (Nozoe, Someya, & Okai, 1979)。
对与2-溴-4-甲氧基-6-硝基苯酚相关的3-溴-5-甲氧基吡啶-N-氧化物进行硝化,导致形成6-硝基衍生物,揭示了这些化合物的硝化反应的见解 (Hertog, Ammers, & Schukking, 2010)。
对丁香酚衍生物,包括4,5-二溴-2-甲氧基-6-丙基苯酚和2-甲氧基-3-硝基-6-丙基苯酚进行评估作为潜在的抗结核药物,表明这些化合物的医学应用潜力 (Moraes, da Silva, Wardell, & de Souza, 2020)。
Safety And Hazards
2-Bromo-4-methoxy-6-nitrophenol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors of this compound . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
性质
IUPAC Name |
2-bromo-4-methoxy-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4/c1-13-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVVLRJHVWIDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460567 | |
| Record name | 2-Bromo-4-methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-6-nitrophenol | |
CAS RN |
115929-59-4 | |
| Record name | 2-Bromo-4-methoxy-6-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115929-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methoxy-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 2-bromo-4-methoxy-6-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

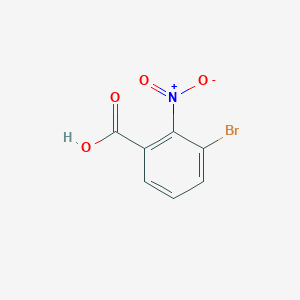
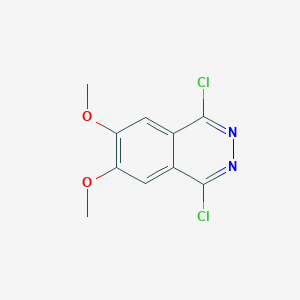
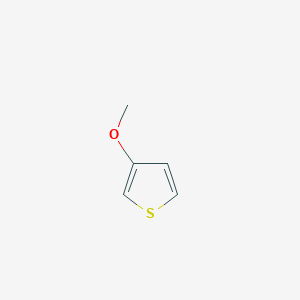
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)
